3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-methoxyacetamido substituent at the benzofuran C3 position and a 4-(trifluoromethoxy)phenyl group attached to the carboxamide nitrogen. This structure combines a benzofuran core—a heterocyclic scaffold known for its pharmacological versatility—with functional groups that enhance metabolic stability and target affinity. The trifluoromethoxy group contributes to lipophilicity and resistance to oxidative metabolism, while the methoxyacetamido moiety may influence electronic properties and steric interactions .
Properties
IUPAC Name |
3-[(2-methoxyacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-27-10-15(25)24-16-13-4-2-3-5-14(13)28-17(16)18(26)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGBVMLYRRLCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, focusing on neuroprotective effects, antioxidant activity, and structure-activity relationships.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzofuran moiety, which is significant for its biological activity.
Neuroprotective Effects
Research indicates that derivatives of benzofuran, including compounds similar to this compound, exhibit neuroprotective properties against excitotoxicity. A study synthesized various benzofuran-2-carboxamide derivatives and tested their efficacy in protecting neuronal cells from NMDA-induced damage. Among these, certain substitutions at specific positions on the benzofuran ring were found to enhance neuroprotection significantly .
Key Findings:
- Compounds with methyl (-CH3) or hydroxyl (-OH) substitutions demonstrated notable neuroprotective effects.
- The most effective compounds showed protection comparable to known NMDA antagonists like memantine at concentrations around 30 μM .
Antioxidant Activity
In addition to neuroprotection, the compound's potential as an antioxidant has been explored. The ability to scavenge reactive oxygen species (ROS) is crucial for mitigating oxidative stress in neuronal cells. The synthesized derivatives were evaluated for their capacity to inhibit lipid peroxidation and scavenge free radicals in vitro .
Antioxidant Properties:
- Compounds showed varying degrees of DPPH radical scavenging activity.
- Structure-activity relationship studies indicated that specific functional groups significantly influence antioxidant efficacy.
Case Studies
-
Study on Benzofuran Derivatives:
A series of benzofuran derivatives were synthesized and screened for neuroprotective and antioxidant activities. The study highlighted that certain derivatives exhibited significant protective effects against oxidative stress and excitotoxicity in neuronal cultures . -
Pharmacokinetic Profile:
Another study investigated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics in animal models, which are essential for therapeutic applications .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its chemical structure. Modifications at specific positions on the benzofuran ring have been shown to enhance its biological activity:
| Substitution Position | Functional Group | Effect on Activity |
|---|---|---|
| R1 (benzofuran ring) | -CH3 | Increases neuroprotection |
| R2 (benzofuran ring) | -OH | Enhances antioxidant effect |
| R3 (trifluoromethoxy) | -CF3 | Modulates lipophilicity |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (Target Compound) | Not Provided | C₂₁H₁₇F₃N₂O₅ | 458.37 | 2-Methoxyacetamido, 4-(trifluoromethoxy)phenyl |
| 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | 887882-13-5 | C₂₉H₂₁FN₂O₃ | 464.5 | Biphenyl-acetamido, 3-fluorophenyl |
| 3-(3-Methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | 887897-71-4 | C₂₃H₁₇N₃O₆ | 431.4 | 3-Methoxybenzamido, 4-nitrophenyl |
| 3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | 888461-96-9 | C₂₁H₁₂BrF₃N₂O₅ | 509.2 | 5-Bromofuran-carboxamido, 4-(trifluoromethoxy)phenyl |
Key Observations:
The bromine atom in CAS 888461-96-9 adds steric bulk and polarizability, which may alter binding kinetics .
Electronic and Steric Modifications: The 2-methoxyacetamido group in the target compound introduces a flexible ether linkage, contrasting with rigid aromatic substituents (e.g., biphenyl in CAS 887882-13-5). This flexibility could reduce steric hindrance at binding sites .
Pharmacological Implications
- Anticancer Potential: Benzofuran carboxamides with electron-withdrawing substituents (e.g., nitro, trifluoromethoxy) exhibit antiproliferative activity by targeting tubulin or kinase pathways .
- Antiviral Activity : Analogues like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () show antiviral properties, suggesting the benzofuran scaffold’s broad applicability .
- Metabolic Stability : The trifluoromethoxy group in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to compounds with nitro or methoxy groups .
Preparation Methods
Construction of the Benzofuran-2-Carboxylic Acid Core
The synthesis begins with the formation of the benzofuran-2-carboxylic acid scaffold, a critical precursor for subsequent functionalization. A widely adopted approach involves Pd(II)-catalyzed C–H arylation directed by an 8-aminoquinoline (8-AQ) auxiliary. As demonstrated in studies by Padmavathi et al., this method enables regioselective arylation at the C3 position of benzofuran derivatives.
Directed C–H Arylation Protocol
The benzofuran substrate 1a (8-AQ-directed benzofuran-2-carboxamide) undergoes arylation with aryl iodides under optimized conditions:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Oxidant : AgOAc (1.5 equiv.)
- Solvent : Toluene (0.5 M)
- Temperature : 110°C
- Time : 7 hours
This protocol achieves yields of 46–92% for various aryl groups, with the 8-AQ directing group facilitating palladacycle formation (Intermediate B ) prior to reductive elimination. The mechanism proceeds via a Pd(IV) intermediate (C ), ensuring high regioselectivity.
Table 1: Key Reaction Parameters for C–H Arylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | <70% yield below 3 mol% |
| Oxidant Equivalents | 1.5 equiv. AgOAc | Critical for Pd(II) regeneration |
| Solvent Polarity | Toluene | Enhances Pd stability |
| Reaction Temperature | 110°C | Balances rate and decomposition |
Installation of the 4-(Trifluoromethoxy)Phenyl Carboxamide Group
The final step involves coupling the benzofuran-2-carboxylic acid derivative with 4-(trifluoromethoxy)aniline . Two primary methods are employed:
Carbodiimide-Mediated Amidation
Using N,N’-carbonyldiimidazole (CDI) as an activating agent:
- Activation : Benzofuran-2-carboxylic acid (1 mmol) reacts with CDI (1.5 mmol) in THF for 1 hour.
- Coupling : 4-(Trifluoromethoxy)aniline (1.5 mmol) is added, and the mixture stirs for 12–14 hours.
- Workup : Acidification with 6 N HCl, extraction with ethyl acetate, and purification via flash chromatography.
Chloroformate-Based Acylation
An alternative approach utilizes chloroformate intermediates :
- Intermediate Synthesis : Benzofuran-2-carbonyl chloride is generated using phosgene or thiophosgene in dichloromethane.
- Amine Coupling : Reaction with 4-(trifluoromethoxy)aniline in the presence of pyridine yields the target carboxamide.
Table 2: Comparison of Amidation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| CDI-Mediated | 85–90 | >95 | 12–14 |
| Chloroformate-Based | 75–80 | 90–93 | 6–8 |
Optimization and Scalability Considerations
Solvent and Temperature Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
